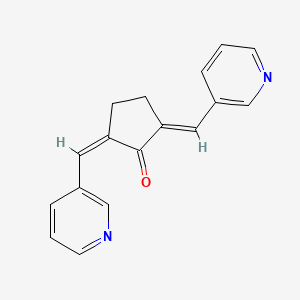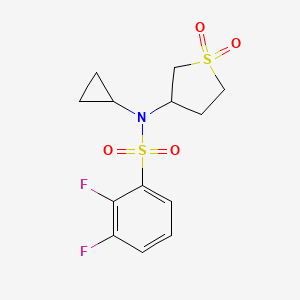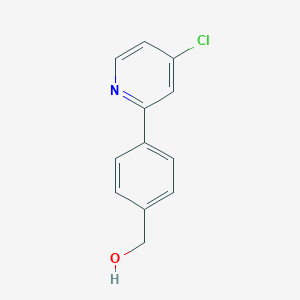
(2Z,5E)-2,5-bis(pyridin-3-ylmethylidene)cyclopentan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2Z,5E)-2,5-bis(pyridin-3-ylmethylidene)cyclopentan-1-one is a compound that belongs to the family of pyridine derivatives. It is also known as DAPCP or 3,3'-Dipyridylmethane-5,5'-dicarbaldehyde. This compound has attracted the attention of researchers due to its unique chemical structure and potential applications in different fields, especially in the field of scientific research.
Wirkmechanismus
The mechanism of action of (2Z,5E)-2,5-bis(pyridin-3-ylmethylidene)cyclopentan-1-one in different applications is based on its unique chemical structure. In the case of metal ion detection, the compound forms a complex with the metal ion, resulting in a change in the fluorescence intensity. In the case of organic reactions, the compound acts as a Lewis acid catalyst, promoting the reaction by increasing the electrophilicity of the reactants.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of (2Z,5E)-2,5-bis(pyridin-3-ylmethylidene)cyclopentan-1-one. However, it has been reported that this compound has low toxicity and is not mutagenic or carcinogenic.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using (2Z,5E)-2,5-bis(pyridin-3-ylmethylidene)cyclopentan-1-one in lab experiments include its high selectivity and sensitivity for metal ion detection, its ability to catalyze organic reactions, and its low toxicity. However, the limitations of this compound include its limited solubility in water and its sensitivity to air and light, which can affect its stability and performance.
Zukünftige Richtungen
There are several future directions for the research on (2Z,5E)-2,5-bis(pyridin-3-ylmethylidene)cyclopentan-1-one. These include:
1. Developing new synthetic methods to improve the yield and purity of the compound.
2. Exploring the potential of this compound as a sensor for other analytes such as biomolecules.
3. Investigating the mechanism of action of this compound in different applications using advanced spectroscopic techniques.
4. Developing new applications for this compound in the fields of medicine and environmental science.
In conclusion, (2Z,5E)-2,5-bis(pyridin-3-ylmethylidene)cyclopentan-1-one is a compound with great potential in various scientific research applications. Its unique chemical structure and properties make it a valuable tool in the fields of analytical chemistry and organic synthesis. Further research is needed to fully understand the mechanism of action of this compound and to explore its potential in other fields.
Synthesemethoden
The synthesis of (2Z,5E)-2,5-bis(pyridin-3-ylmethylidene)cyclopentan-1-one is a multistep process that involves the reaction of pyridine-3-carboxaldehyde with cyclopentanone in the presence of a catalyst such as piperidine. The reaction proceeds via a Knoevenagel condensation reaction, followed by an intramolecular cyclization reaction to form the desired product. The yield of the product can be improved by optimizing the reaction conditions such as the reaction time, temperature, and solvent.
Wissenschaftliche Forschungsanwendungen
(2Z,5E)-2,5-bis(pyridin-3-ylmethylidene)cyclopentan-1-one has shown great potential in various scientific research applications, especially in the field of analytical chemistry. It has been used as a fluorescent probe for the detection of metal ions such as copper, mercury, and zinc. This compound has also been used as a sensor for the detection of nitroaromatic compounds and as a catalyst for organic reactions.
Eigenschaften
IUPAC Name |
(2Z,5E)-2,5-bis(pyridin-3-ylmethylidene)cyclopentan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O/c20-17-15(9-13-3-1-7-18-11-13)5-6-16(17)10-14-4-2-8-19-12-14/h1-4,7-12H,5-6H2/b15-9-,16-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWOZSYQLWMRUOP-CKOAPEAFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=CC2=CN=CC=C2)C(=O)C1=CC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C\1C/C(=C/C2=CN=CC=C2)/C(=O)/C1=C/C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2Z,5E)-2,5-bis(pyridin-3-ylmethylidene)cyclopentan-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![benzyl N-[2-[methyl-[1-(3-sulfamoylphenyl)ethyl]amino]-2-oxoethyl]carbamate](/img/structure/B7553144.png)

![1-[4-[2-(4-Methylphenyl)ethyl]piperidin-1-yl]-2-propan-2-ylsulfonylpropan-1-one](/img/structure/B7553170.png)
![N-[3-[[2-[3-(trifluoromethyl)anilino]acetyl]amino]phenyl]pyridine-4-carboxamide](/img/structure/B7553171.png)
![1-[5,6-Dimethyl-2-(3-pyridyl)-4-pyrimidinyl]-4-piperidinecarboxylic acid](/img/structure/B7553172.png)
![N-[4-(1-methylbenzimidazol-2-yl)phenyl]-2-(2-oxo-1,3-benzoxazol-3-yl)propanamide](/img/structure/B7553177.png)
![1-(5-Cyclohexyl-1,3,4-thiadiazol-2-yl)-3-[2-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)ethyl]urea](/img/structure/B7553185.png)
![[3-(2-Pyridyl)-1,2,4-oxadiazole-5-ylmethyl]carbamic acid tert-butyl ester](/img/structure/B7553188.png)
![2-N-[1-[(4-chlorophenyl)methyl]piperidin-4-yl]-6,7-dimethoxyquinazoline-2,4-diamine](/img/structure/B7553193.png)

![2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]-5-nitrobenzonitrile](/img/structure/B7553220.png)

![(2,5-Dimethoxyphenyl)-[2-(pyrazol-1-ylmethyl)piperidin-1-yl]methanone](/img/structure/B7553239.png)
![[2-(Pyrazol-1-ylmethyl)piperidin-1-yl]-[2-(1,2,4-triazol-1-yl)pyridin-4-yl]methanone](/img/structure/B7553247.png)